Chloroethane, also known as ethyl chloride, is a colorless, flammable gas or refrigerated liquid with the chemical formula . It has a faintly sweet odor and was historically significant as a precursor in the production of tetraethyl lead, a gasoline additive. Chloroethane was first synthesized in 1440 by Basil Valentine through the reaction of ethanol and hydrochloric acid. Over the years, various methods have been developed for its synthesis, but it is primarily produced today through the hydrochlorination of ethylene .
Chloroethane presents several safety hazards:
When handling chloroethane, it is crucial to wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a respirator in well-ventilated areas [2].
Chloroethane exhibits various biological activities, particularly as a central nervous system depressant. Short-term exposure to chloroethane vapors can lead to symptoms resembling alcohol intoxication, such as dizziness and decreased reaction times. Higher concentrations may result in unconsciousness or even fatal respiratory failure . While chloroethane has shown mutagenic effects in certain bacterial assays (e.g., Salmonella typhimurium), it has not been classified as carcinogenic in humans by the International Agency for Research on Cancer .
Chloroethane can be synthesized through several methods:
Chloroethane has several applications:
Chloroethane belongs to a class of compounds known as chlorinated hydrocarbons. Here are some similar compounds along with a comparison highlighting their uniqueness:
Compound | Chemical Formula | Key Uses | Toxicity Level |
---|---|---|---|
Chloroethane | Anesthetic, Ethylating agent | Moderate | |
Dichloroethane | Solvent, Intermediate in synthesis | High | |
Trichloroethane | Solvent, Degreasing agent | Very High | |
1-Chloropropane | Solvent, Chemical intermediate | Moderate |
Chloroethane is unique among these compounds due to its historical use as an anesthetic and its relatively lower toxicity compared to other chlorinated hydrocarbons like trichloroethane. Its applications have diminished over time due to regulatory pressures and safety concerns associated with chlorinated solvents .
Chloroethane exhibits distinct thermodynamic properties that characterize its behavior under various temperature and pressure conditions. The compound displays a normal boiling point of 12.3°C (285.45 K) at standard atmospheric pressure [1] [2] [3] [4] [5] [6]. This relatively low boiling point reflects the moderate strength of intermolecular forces present in the liquid phase.
The melting point of chloroethane occurs at -138.7°C (134.45 K) [1] [2] [3] [4] [7] [6], indicating that the compound remains in the liquid state across a substantial temperature range under standard pressure conditions. This wide liquid range of approximately 151 degrees Celsius demonstrates the compound's utility as a solvent and chemical intermediate.
The enthalpy of vaporization for chloroethane is 24.7 kJ/mol [10]. This moderate enthalpy value reflects the energy required to overcome intermolecular forces during the liquid-to-vapor phase transition. The enthalpy of vaporization correlates with the compound's volatility and provides insight into the strength of intermolecular interactions in the liquid phase.
Critical properties define the upper limits of liquid-vapor equilibrium for chloroethane. The critical temperature is 460.3 K (187.2°C) [11], above which no distinct liquid phase can exist regardless of applied pressure. The corresponding critical pressure reaches 5256.3 kPa (52.6 bar) [11], representing the minimum pressure required for liquefaction at the critical temperature. The critical density is 320.0 kg/m³ [11], indicating the density convergence point where liquid and vapor phases become indistinguishable.
The triple point occurs at 134.8 K (-138.3°C) [11], representing the unique temperature and pressure conditions where solid, liquid, and vapor phases coexist in equilibrium. This temperature closely matches the melting point measured under standard pressure conditions.
Property | Value | Units | Reference |
---|---|---|---|
Boiling Point | 12.3 | °C | [1] [2] [3] [4] [5] [6] |
Melting Point | -138.7 | °C | [1] [2] [3] [4] [7] [6] |
Vapor Pressure (25°C) | 135.0 | kPa | [1] [8] |
Enthalpy of Vaporization | 24.7 | kJ/mol | [10] |
Critical Temperature | 187.2 | °C | [11] |
Critical Pressure | 5256.3 | kPa | [11] |
Henry's Law Constant (25°C) | 0.0111 | atm·m³/mol | [1] [7] |
Chloroethane demonstrates markedly different solubility behavior in aqueous versus organic solvents, reflecting its intermediate polarity and molecular structure characteristics.
The moderate aqueous solubility enables chloroethane to partition between aqueous and organic phases, as quantified by the octanol-water partition coefficient. The log Kow value of 1.43 [7] [15] [8] indicates moderate lipophilicity, with the compound showing approximately 27-fold greater affinity for organic phases compared to water.
Organic solvent solubility contrasts dramatically with aqueous behavior. Chloroethane demonstrates excellent solubility in ethanol, reaching 48.3 g/100 mL at 21°C [14] [15]. This high solubility in polar protic solvents reflects favorable dipole-dipole interactions between chloroethane and alcohol molecules.
Complete miscibility occurs with diethyl ether [14] [16], indicating unlimited solubility in this polar aprotic solvent. Similar behavior is observed with other organic solvents including benzene, chloroform, and carbon tetrachloride [17] [16]. The extensive solubility in chlorinated hydrocarbons particularly demonstrates the principle of "like dissolves like," where similar molecular structures and polarities promote favorable mixing.
The solubility patterns reflect chloroethane's dual nature as a moderately polar organic compound. The polar C-Cl bond enables limited aqueous solubility through dipole-water interactions, while the overall molecular structure favors dissolution in organic media through van der Waals forces and dipole-dipole interactions.
Solvent System | Solubility | Temperature | Reference |
---|---|---|---|
Water | 6.71 g/L | 25°C | [7] [12] [13] |
Water | 5.74 g/L | 20°C | [3] [4] [14] [15] |
Ethanol | 48.3 g/100 mL | 21°C | [14] [15] |
Diethyl Ether | Miscible | - | [14] [16] |
Chlorinated Solvents | Highly Soluble | - | [17] [16] |
Chloroethane exhibits a complex intermolecular force profile dominated by permanent dipole interactions arising from its polar molecular structure. The molecule contains a polar C-Cl bond due to the electronegativity difference between carbon (2.5) and chlorine (3.1) [18] [19], creating an electronegativity difference of approximately 0.6 units.
Molecular geometry plays a crucial role in determining polarity characteristics. Chloroethane adopts a tetrahedral geometry around the carbon atoms [18] [19], with the chlorine substituent creating molecular asymmetry. Unlike symmetrical molecules where polar bonds might cancel, the asymmetric arrangement in chloroethane results in a permanent net dipole moment [20] [21] [22].
The primary intermolecular forces in chloroethane are dipole-dipole interactions [20] [21] [23] [24] [25]. These forces arise from the electrostatic attraction between the partially positive carbon region of one molecule and the partially negative chlorine region of neighboring molecules. Dipole-dipole forces are significantly stronger than London dispersion forces alone, contributing to chloroethane's moderate boiling point and intermolecular cohesion.
London dispersion forces constitute the secondary intermolecular interactions [26] [27] [28] [29]. These universal forces result from temporary fluctuations in electron density that create instantaneous dipoles, which then induce dipoles in neighboring molecules. While present in all molecules, these forces are weaker than the permanent dipole interactions in chloroethane.
The combination of dipole-dipole and dispersion forces creates stronger intermolecular attractions compared to non-polar molecules of similar molecular weight [20] [21]. This enhanced intermolecular binding explains chloroethane's higher boiling point compared to non-polar hydrocarbons of comparable size, such as ethane (-89°C) versus chloroethane (12.3°C) [23].
Induced dipole interactions may also occur when chloroethane's permanent dipole induces temporary dipoles in neighboring non-polar molecules or atoms. This mechanism contributes to chloroethane's ability to dissolve in various organic solvents and explains its moderate volatility despite the presence of permanent dipoles.
The polarity characteristics enable chloroethane to participate in specific molecular recognition processes and influence its phase behavior. The permanent dipole moment affects vapor pressure, critical properties, and solubility patterns by determining the energy required to separate molecules during phase transitions.
Force Type | Strength | Origin | Significance |
---|---|---|---|
Dipole-Dipole | Primary | Permanent C-Cl dipole | Determines boiling point elevation |
London Dispersion | Secondary | Electron fluctuations | Universal background attraction |
Induced Dipole | Tertiary | Dipole induces polarization | Enhances solvent properties |
Chloroethane exhibits well-defined phase transition behavior that responds predictably to pressure variations across its stability range. The liquid-vapor equilibrium extends from the triple point at 134.8 K to the critical point at 460.3 K [11], encompassing a pressure range from 0.0001 kPa to 5256.3 kPa [11].
Pressure dependence of boiling point follows the Clausius-Clapeyron relationship, where increased pressure elevates the vaporization temperature. At standard atmospheric pressure (101.325 kPa), chloroethane boils at 285.4 K (12.3°C) [9]. Under reduced pressure conditions, the boiling point decreases proportionally, enabling lower-temperature distillation processes for heat-sensitive applications.
The vapor pressure curve demonstrates exponential temperature dependence characteristic of volatile organic compounds. Experimental measurements span temperatures from 217.2 K to 285.7 K [9], covering the practical operating range for most industrial applications. The steep vapor pressure gradient indicates high sensitivity to temperature changes, requiring precise thermal control in handling and storage.
Critical point behavior represents the upper boundary of distinct liquid-vapor phases. At the critical temperature of 460.3 K and critical pressure of 5256.3 kPa [11], the density difference between liquid and vapor phases vanishes, creating a supercritical fluid with unique transport properties. Above the critical temperature, no amount of pressure can produce a distinct liquid phase, fundamentally altering the compound's behavior.
Phase boundary dynamics reveal the relationship between temperature and pressure across the entire liquid-vapor coexistence curve. The phase boundary encompasses 46 experimental data points spanning temperatures from 134.8 K to 460.3 K [11], providing comprehensive characterization of equilibrium conditions. This extensive dataset enables accurate prediction of phase behavior under various industrial operating conditions.
Variable pressure effects on phase transitions influence both equilibrium positions and transition kinetics. Elevated pressures shift the liquid-vapor equilibrium toward the liquid phase, consistent with Le Chatelier's principle applied to volume changes. The magnitude of pressure effects depends on the molar volume difference between phases, which decreases as temperature approaches the critical point.
The density relationships during phase transitions show characteristic behavior patterns. Liquid density decreases with increasing temperature while vapor density increases, eventually converging at the critical density of 320.0 kg/m³ [11]. This convergence eliminates the physical distinction between phases and creates the unique properties of supercritical chloroethane.
Phase Transition | Temperature Range (K) | Pressure Range (kPa) | Critical Properties |
---|---|---|---|
Liquid-Vapor | 134.8 - 460.3 | 0.0001 - 5256.3 | Tc = 460.3 K, Pc = 5256.3 kPa |
Triple Point | 134.8 | Variable | Minimum liquid temperature |
Normal Boiling | 285.4 | 101.325 | Standard reference condition |
Critical Point | 460.3 | 5256.3 | Phase distinction disappears |
Flammable;Health Hazard